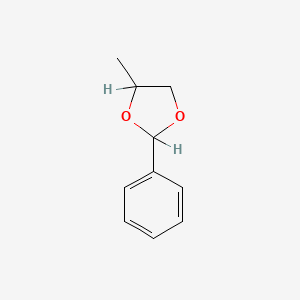
4-Methyl-2-phenyl-1,3-dioxolane
描述
4-Methyl-2-phenyl-1,3-dioxolane: is an organic compound with the molecular formula C10H12O2 . It is a cyclic acetal, specifically a 1,3-dioxolane derivative, where the dioxolane ring is substituted with a methyl group at the fourth position and a phenyl group at the second position. This compound is often used as a solvent and an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other organic compounds .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with propylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide can enhance the yield and selectivity of the reaction . Additionally, microwave irradiation and ultrasound-assisted methods have been explored to improve reaction efficiency and reduce reaction times .
化学反应分析
Types of Reactions: 4-Methyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Oxidation: Benzaldehyde and other oxidation products.
Reduction: Corresponding alcohols and reduced forms.
Substitution: Substituted dioxolane derivatives.
科学研究应用
4-Methyl-2-phenyl-1,3-dioxolane has several scientific research applications, including:
作用机制
The mechanism of action of 4-Methyl-2-phenyl-1,3-dioxolane involves its role as a protecting group for carbonyl compounds. The dioxolane ring forms a stable acetal with the carbonyl group, preventing it from undergoing unwanted reactions during synthetic transformations . The stability of the acetal can be attributed to the electron-donating effects of the methyl and phenyl substituents, which stabilize the dioxolane ring .
相似化合物的比较
1,3-Dioxane: A six-membered cyclic acetal with similar protecting group properties.
1,3-Dioxolane: The parent compound without the methyl and phenyl substituents.
2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used in radical ring-opening polymerization.
Uniqueness: 4-Methyl-2-phenyl-1,3-dioxolane is unique due to the presence of both a methyl and a phenyl group on the dioxolane ring, which enhances its stability and reactivity compared to other dioxolanes and dioxanes . This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of complex organic molecules .
属性
IUPAC Name |
4-methyl-2-phenyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIKGISJRLTLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862989 | |
| Record name | 1,3-Dioxolane, 4-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a mild almond-like odour | |
| Record name | Benzaldehyde propylene glycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oils, miscible at room temperature (in ethanol) | |
| Record name | Benzaldehyde propylene glycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.061-1.071 | |
| Record name | Benzaldehyde propylene glycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2568-25-4 | |
| Record name | 4-Methyl-2-phenyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde propylene glycol acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane, 4-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 4-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-phenyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZALDEHYDE PROPYLENE GLYCOL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELQ3FTL5B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methyl-2-phenyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 4-Methyl-2-phenyl-1,3-dioxolane?
A1: this compound can be synthesized through the acid-catalyzed condensation reaction between benzaldehyde and 1,2-propanediol. Several research papers highlight the effectiveness of different catalysts for this reaction:
- Copper phosphotungstate: This green heteropoly acid catalyst has demonstrated high efficiency in catalyzing the formation of this compound with a yield of 78.5% under optimized conditions. []
- Tungstosilicic acid supported on active carbon: This catalyst system also exhibits excellent catalytic activity for this reaction, achieving a yield of 86.2% under optimized conditions. [, ]
- Phosphotungstic acid supported on active carbon: This catalyst showcases significant potential, achieving a high yield of 81.3% for this compound under optimized conditions. []
Q2: Beyond traditional synthesis, are there any alternative reactions where this compound is generated?
A2: Yes, research indicates that this compound can also be produced through a gas-phase Meerwein reaction. This novel method involves the reaction of a benzoyl cation with propylene oxide within a miniature cylindrical ion trap mass spectrometer. []
Q3: What are the optimal reaction conditions for achieving high yields of this compound in these reactions?
A3: While specific parameters may vary depending on the catalyst used, general trends for optimization include:
- Molar ratio: A slight excess of 1,2-propanediol to benzaldehyde (typically around 1.5:1) is often preferred. [, , ]
- Catalyst loading: Optimal catalyst loading depends on the specific catalyst used but typically ranges from 0.5 g to 1.0% by weight of the reactants. [, , , ]
- Reaction time: Reaction times of 1-2 hours under reflux conditions are generally sufficient. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


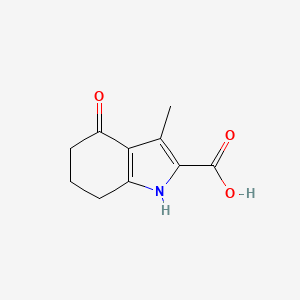
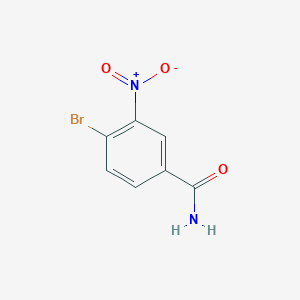
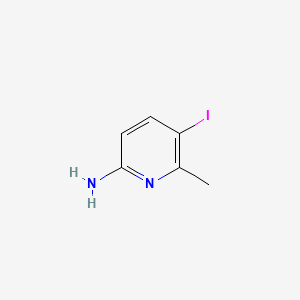
![3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B1268743.png)
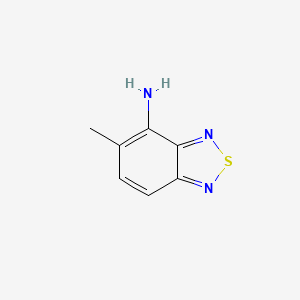
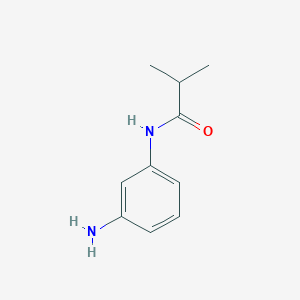
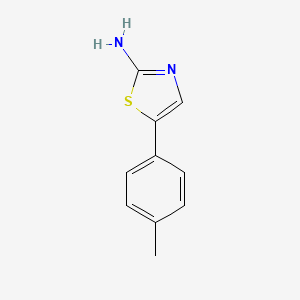

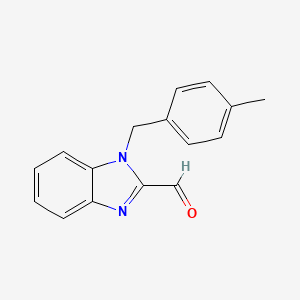
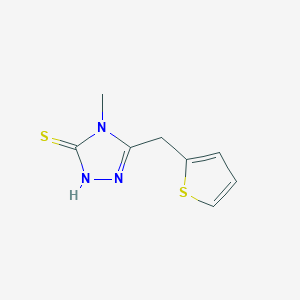
![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)
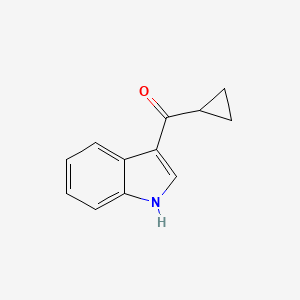
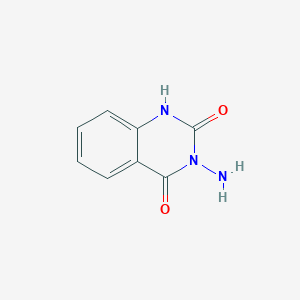
![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)
